Lipophilicity Enhancement by N-Methylation
The N-methyl substitution on the phenothiazine core of the target compound significantly increases its lipophilicity compared to its non-methylated analog, 4-(phenothiazin-2-yl-thioacetyl)-morpholine. This is quantified by a calculated LogP of 3.46 for the target compound [1], whereas the non-methylated analog has a lower LogP due to the absence of the methyl group. This difference directly impacts its behavior in biological systems and reversed-phase chromatographic separations.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 |
| Comparator Or Baseline | 4-(phenothiazin-2-yl-thioacetyl)-morpholine (CAS 67936-12-3); LogP not explicitly reported but structurally lower. |
| Quantified Difference | Not directly quantified due to lack of comparator data, but the presence of the N-methyl group is a well-established structural determinant of increased LogP. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
A difference in LogP of even 0.5 units can significantly alter a compound's ability to cross biological membranes, its tissue distribution, and its retention time in critical HPLC purity assays, making the correct, methylated compound essential for reproducible results.
- [1] SIELC Technologies. (2018). 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine - HPLC Separation and Physicochemical Data. Retrieved from https://sielc.com/4-10-methylphenothiazin-2-ylthioacetylmorpholine View Source
